Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate

Catalog No.
S14266984
CAS No.
M.F
C11H11ClO4
M. Wt
242.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate

Product Name

Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate

IUPAC Name

ethyl 3-(2-chloro-6-hydroxyphenyl)-3-oxopropanoate

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

InChI

InChI=1S/C11H11ClO4/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,13H,2,6H2,1H3

InChI Key

KCIUDIRWHSEOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=C1Cl)O

Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate is an organic compound characterized by its molecular formula C11H10ClO3C_{11}H_{10}ClO_3. This compound features a propanoate backbone with a chloro and hydroxy substituted phenyl group, which contributes to its unique chemical properties. The presence of the chloro group enhances its reactivity, while the hydroxy group can participate in hydrogen bonding, influencing its biological interactions and solubility characteristics.

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles under suitable conditions, allowing for the synthesis of derivatives.
  • Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and ethanol.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate exhibits notable biological activity. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The hydroxy group may enhance its interaction with biological targets, potentially influencing pathways related to inflammation and infection. Specific studies have shown that compounds with similar structures can modulate cytokine production and cell signaling pathways, suggesting a mechanism of action that may involve Toll-like receptor modulation or other immune system interactions.

The synthesis of Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate typically involves the following steps:

  • Esterification: The reaction begins with the esterification of 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoic acid with ethanol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
  • Purification: Following the reaction, the product is purified using techniques such as recrystallization or column chromatography to isolate the desired ester from unreacted starting materials and by-products.

In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency through precise control of reaction parameters.

Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate has several applications across various fields:

  • Pharmaceutical Research: It serves as a potential lead compound for developing new anti-inflammatory and antimicrobial drugs.
  • Organic Synthesis: The compound acts as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: It may also find applications in developing agrochemicals due to its biological activity.

Interaction studies involving Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate focus on its binding affinity to various biological targets. For instance, computational docking studies have been utilized to predict how this compound interacts with enzymes or receptors involved in inflammatory processes. Such studies help elucidate its mechanism of action at the molecular level and guide further modifications to enhance efficacy or selectivity.

Several compounds share structural similarities with Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(2-Chloro-4-fluorophenyl)-3-oxopropanoateContains a chloro and fluoro substituentExhibits different reactivity due to fluorine
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoateFeatures a methoxy group instead of hydroxyPotentially alters solubility and reactivity
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoateContains a cyclopropyl groupDifferent steric hindrance compared to propanoate

These comparisons underscore the unique properties of Ethyl 3-(2-Chloro-6-hydroxyphenyl)-3-oxopropanoate, particularly regarding its biological activity and synthetic utility. Each compound's distinct substituents influence their chemical behavior and potential applications in research and industry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

242.0345865 g/mol

Monoisotopic Mass

242.0345865 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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